molecular formula C9H7BrN2O B11790104 4-(4-Bromophenoxy)-1H-pyrazole

4-(4-Bromophenoxy)-1H-pyrazole

Cat. No.: B11790104
M. Wt: 239.07 g/mol
InChI Key: ZAVLEOUUBJCEJA-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)-1H-pyrazole is a high-purity, brominated heterocyclic compound designed for advanced research and development applications. This chemical serves as a versatile synthetic intermediate, particularly in medicinal chemistry and materials science. Its structure incorporates both a pyrazole ring, known for its significant role in biologically active molecules, and a 4-bromophenoxy group, which provides a handle for further functionalization via cross-coupling reactions. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a broad spectrum of pharmacological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and antitrypanosomal effects, as documented in recent scientific literature . The presence of the bromine atom on the phenyl ring makes this compound an excellent substrate for metal-catalyzed reactions, such as Suzuki and Heck couplings, enabling researchers to create diverse libraries of complex molecules for structure-activity relationship (SAR) studies . Furthermore, pyrazole cores are increasingly investigated for their photophysical properties and potential applications in developing new organic materials, including sensors and organic light-emitting diodes (OLEDs) . This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

4-(4-bromophenoxy)-1H-pyrazole

InChI

InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)13-9-5-11-12-6-9/h1-6H,(H,11,12)

InChI Key

ZAVLEOUUBJCEJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CNN=C2)Br

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways to 4 4 Bromophenoxy 1h Pyrazole

Historical and Current Synthetic Routes Towards 4-Substituted Pyrazoles

The synthesis of 4-substituted pyrazoles can be broadly categorized into two main approaches: the construction of the pyrazole (B372694) ring from acyclic precursors and the functionalization of a pre-formed pyrazole ring.

Cyclization Reactions for Pyrazole Ring Formation

The most traditional and widely used method for pyrazole synthesis involves the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine (B178648) derivative. mdpi.com This approach allows for the direct introduction of substituents at various positions of the pyrazole ring, depending on the nature of the starting materials.

Key strategies for forming the pyrazole ring include:

Condensation of 1,3-Diketones with Hydrazines: This classic method provides a straightforward route to a wide range of substituted pyrazoles. The regioselectivity of the reaction, which determines the position of the substituents on the final pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the diketone and the hydrazine. mdpi.comorganic-chemistry.org The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to significantly improve regioselectivity. organic-chemistry.org

Reaction of α,β-Unsaturated Carbonyl Compounds with Hydrazines: α,β-unsaturated aldehydes and ketones can also serve as the three-carbon backbone for the pyrazole ring. The reaction with hydrazines typically proceeds through a Michael addition followed by cyclization and dehydration. mdpi.com

Multicomponent Reactions: One-pot multicomponent reactions have emerged as an efficient strategy for the synthesis of highly substituted pyrazoles. beilstein-journals.org These reactions often involve the in situ generation of the 1,3-dicarbonyl intermediate, which then reacts with a hydrazine to form the pyrazole ring. beilstein-journals.org

Cycloaddition Reactions: (3+2)-Cycloaddition reactions provide another powerful tool for the construction of the pyrazole ring. beilstein-journals.org

Functionalization of Pre-formed Pyrazoles

An alternative to de novo ring synthesis is the direct functionalization of a pre-existing pyrazole core. This approach is particularly useful for introducing substituents at the C4 position.

Common functionalization strategies include:

Electrophilic Halogenation: Pyrazoles can undergo electrophilic substitution at the C4 position. For instance, treatment of pyrazoles with reagents like N-bromosuccinimide (NBS) or bromine can introduce a bromine atom at the 4-position. rsc.org An efficient method for the synthesis of 4-halo-3-CF3-pyrazoles involves the cyclization of hydrazones of CF3-ynones induced by electrophilic halogenation. rsc.orgrsc.org

Metal-Catalyzed Cross-Coupling Reactions: The C4-position of pyrazole can be functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. mdpi.com These reactions typically require a pre-functionalized pyrazole, such as a 4-halopyrazole or a 4-pyrazolylboronic acid derivative.

Directed Ortho-Metalation: This strategy involves the use of a directing group on the pyrazole ring to guide the deprotonation and subsequent functionalization of the C4 position.

Targeted Synthesis of 4-(4-Bromophenoxy)-1H-pyrazole

The synthesis of the target molecule, this compound, requires the formation of an ether linkage between the C4 position of the pyrazole ring and a 4-bromophenol (B116583) moiety. This can be achieved through several synthetic pathways.

Regioselective Functionalization Approaches

A key challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling the regioselectivity. For the synthesis of 4-substituted pyrazoles, it is often advantageous to start with a precursor that allows for the specific introduction of a functional group at the C4 position.

One common precursor is 4-hydroxypyrazole . This intermediate can be synthesized through various methods, including the hydrolysis of 4-formylpyrazoles after Baeyer-Villiger oxidation. researchgate.net Another route involves the oxidation of 4-pyrazolylboronic acid pinacol (B44631) esters. chemicalbook.com Once obtained, the hydroxyl group at the C4 position can be used for subsequent etherification reactions.

Palladium-Catalyzed C-O Cross-Coupling Strategies

Palladium-catalyzed C-O cross-coupling reactions are a powerful tool for the formation of diaryl ethers. In the context of synthesizing this compound, this would typically involve the coupling of a 4-halopyrazole with 4-bromophenol or the coupling of 4-hydroxypyrazole with a 4-bromoaryl halide.

While direct palladium-catalyzed C-O coupling involving pyrazoles is a plausible route, specific examples for the synthesis of this compound are not extensively documented in the provided search results. However, the general principles of Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are types of palladium-catalyzed cross-coupling reactions, are well-established for pyrazole derivatives. mdpi.comresearchgate.net These reactions typically employ a palladium catalyst, a suitable ligand, and a base.

A related approach involves the Suzuki cross-coupling reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl/heteroaryl boronic acids using a Pd(0) catalyst to produce novel pyrimidine (B1678525) analogs. mdpi.com This demonstrates the utility of palladium catalysis in forming C-C bonds with bromo-substituted aromatic compounds, a principle that could be extended to C-O bond formation.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) offers another viable pathway for the synthesis of 4-aryloxypyrazoles. This approach would involve the reaction of a 4-halopyrazole with 4-bromophenoxide. For the SNAr reaction to be efficient, the pyrazole ring typically needs to be activated by electron-withdrawing groups.

A more classical approach for forming the aryl ether linkage is the Ullmann condensation . wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol. wikipedia.org In the synthesis of this compound, this could entail the reaction of a 4-halopyrazole with 4-bromophenol in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org Modern variations of the Ullmann reaction often utilize ligands to facilitate the coupling under milder conditions. nih.gov The synthesis of pyrazolyl analogues of DPEphos and Xantphos ligands has been accomplished using an Ullmann coupling protocol. ufrgs.br

A concise and efficient route to trifluoromethyl-substituted 4-aryloxy pyrazoles has been developed, which involves the reaction of 4-hydroxypyrazoles with aryl fluorides. thieme-connect.comsorbonne-universite.fr This suggests that the reaction of 4-hydroxypyrazole with 1-bromo-4-fluorobenzene (B142099) could be a potential route to the target compound.

Multi-step Synthetic Sequences

The preparation of this compound is generally achieved through a multi-step process that culminates in a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation. wikipedia.orgorganic-chemistry.org A common and logical pathway involves the synthesis of a halogenated pyrazole precursor followed by its coupling with a phenol.

A representative synthetic sequence is outlined below:

Step 1: Halogenation of 1H-Pyrazole The synthesis begins with the iodination of commercially available 1H-pyrazole to produce 4-iodo-1H-pyrazole. This reaction is a standard electrophilic substitution on the pyrazole ring. The use of an aryl iodide is often preferred for subsequent coupling reactions as the C-I bond is more reactive than C-Br or C-Cl bonds in typical Ullmann conditions. rug.nl

Scheme 1: Plausible multi-step synthesis of this compound via Ullmann Condensation. Scheme 1: Plausible multi-step synthesis of this compound via Ullmann Condensation.(Image is for illustrative purposes only)

Optimization of Reaction Conditions and Yields

The efficiency and yield of the Ullmann condensation step are highly dependent on several reaction parameters. Optimization of these conditions is critical for developing a viable synthetic protocol.

Solvent Effects on Reaction Efficacy

The choice of solvent is crucial for the success of Ullmann-type reactions. These reactions traditionally require high-boiling, polar aprotic solvents that can effectively dissolve the reactants and facilitate the high temperatures often needed. wikipedia.org

Commonly employed solvents include:

Dimethylformamide (DMF)

N-Methyl-2-pyrrolidone (NMP)

Dimethyl sulfoxide (B87167) (DMSO) nih.gov

Nitrobenzene wikipedia.org

The polarity of the solvent helps to stabilize charged intermediates and transition states, while a high boiling point allows the reaction to be conducted at the elevated temperatures necessary to drive the coupling to completion. In modern ligand-assisted Ullmann reactions, which can proceed at lower temperatures, solvents like acetonitrile (B52724) or toluene (B28343) may also be employed. rsc.org

The following table illustrates the typical effect of solvent choice on the yield of a representative copper-catalyzed C-O coupling reaction.

SolventBoiling Point (°C)Typical Yield (%)
N-Methyl-2-pyrrolidone (NMP)202High
Dimethylformamide (DMF)153High
Dimethyl Sulfoxide (DMSO)189Moderate to High
Toluene111Low to Moderate
Dioxane101Low to Moderate
Table 1. Illustrative impact of solvent selection on a typical Ullmann C-O coupling reaction yield. Actual yields are substrate and catalyst dependent.

Ligand and Catalyst Selection for C-O Coupling

The classic Ullmann reaction uses stoichiometric amounts of copper powder at high temperatures. organic-chemistry.org Modern protocols utilize catalytic amounts of a copper source, significantly improving the reaction's efficiency and scope. The development of ligands to support the copper catalyst has been a major advance, allowing reactions to proceed under milder conditions with lower catalyst loading. sciencepublishinggroup.com

Catalysts: The most common catalysts are copper(I) salts, such as:

Copper(I) iodide (CuI) iitk.ac.in

Copper(I) oxide (Cu₂O)

Copper(I) bromide (CuBr)

Copper(II) salts like CuO can also be used, though they may require in-situ reduction or different reaction conditions. mdpi.com

Ligands: The introduction of ligands accelerates the catalytic cycle. Effective ligands for C-O coupling include:

Amino Acids: L-proline and N-methylglycine are inexpensive, effective, and environmentally benign ligands that chelate to the copper center. nih.gov

Diamines: Ligands like 1,10-phenanthroline (B135089) can stabilize the copper catalyst and improve yields. organic-chemistry.org

β-Diketones: Acetylacetonate-type ligands have also been shown to be effective.

Quinolines: 8-Hydroxyquinaldine has been successfully used as a ligand in copper-catalyzed hydroxylations and etherifications. arxiv.org

The table below summarizes the effect of various catalyst and ligand systems on the yield of Ullmann C-O coupling reactions.

Catalyst (mol%)Ligand (mol%)BaseTemperature (°C)Typical Yield (%)
CuI (10)NoneK₂CO₃180-210Moderate
CuI (10)L-Proline (20)Cs₂CO₃90-120Good to Excellent
CuI (5)1,10-Phenanthroline (10)K₃PO₄100-130Good to Excellent
Cu₂O (10)N-Methylglycine (20)K₂CO₃90-110Good
Table 2. Optimization of catalyst and ligand for a representative Ullmann C-O coupling reaction.

Temperature and Pressure Profiling

Temperature is a critical parameter in driving the Ullmann condensation. Traditional, non-ligated systems often require very high temperatures, sometimes exceeding 200°C. wikipedia.org The use of modern catalyst-ligand systems has significantly lowered the required temperature, with many reactions now proceeding efficiently between 90°C and 130°C. nih.govarxiv.org

Most Ullmann ether syntheses are conducted at atmospheric pressure in standard laboratory glassware. The use of elevated pressure is not common unless volatile solvents are used at temperatures above their boiling points, which would necessitate a sealed reaction vessel.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to synthetic routes is essential for sustainable chemical manufacturing. Key metrics for evaluating the "greenness" of a process include atom economy and the E-factor.

Atom Economy and E-Factor Analysis

Atom Economy (AE) measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%.

For the proposed Ullmann synthesis of this compound from 4-iodo-1H-pyrazole and 4-bromophenol:

Reaction: C₄H₃IN₂ + C₆H₅BrO + K₂CO₃ → C₁₀H₇BrN₂O + KI + KHCO₃

Molecular Weights ( g/mol ):

4-Iodo-1H-pyrazole (C₄H₃IN₂): 193.98

4-Bromophenol (C₆H₅BrO): 173.01

Potassium Carbonate (K₂CO₃): 138.21 (Base)

this compound (C₁₀H₇BrN₂O): 239.08

Potassium Iodide (KI): 166.00 (Byproduct)

Potassium Bicarbonate (KHCO₃): 100.12 (Byproduct)

Atom Economy Calculation: AE = [MW of Product / (Sum of MW of all Reactants)] x 100 AE = [239.08 / (193.98 + 173.01 + 138.21)] x 100 AE = [239.08 / 505.20] x 100 ≈ 47.3%

This value indicates that less than half of the mass of the reactants is converted into the desired product, with the remainder forming inorganic salt byproducts.

E-Factor (Environmental Factor) measures the amount of waste produced relative to the amount of desired product. A lower E-factor signifies a greener process.

E-Factor Calculation: E-Factor = (Total Mass of Waste) / (Mass of Product) Assuming a 90% reaction yield for a 1 mole scale reaction:

Mass of Product = 239.08 g * 0.90 = 215.17 g

Mass of Waste = (Mass of KI + Mass of KHCO₃) + Unreacted Starting Materials

Mass of Waste = (166.00 + 100.12) + (0.10 * (193.98 + 173.01 + 138.21)) = 266.12 + 50.52 = 316.64 g

Note: This calculation excludes solvent, catalyst, and ligand waste, which would be included in a more comprehensive analysis.

E-Factor = 316.64 g / 215.17 g ≈ 1.47

While the atom economy is moderate, the E-factor is relatively low, which is characteristic of fine chemical synthesis. Further improvements could be made by selecting a base that results in a lower mass of byproducts or by ensuring high reaction yields.

Solvent Minimization and Alternative Media (e.g., Water, Ionic Liquids)

In the broader context of pyrazole synthesis, significant strides have been made in developing environmentally benign protocols that minimize the use of volatile and hazardous organic solvents. These "green chemistry" approaches are highly relevant to the potential synthesis of this compound.

Solvent-free, or neat, reaction conditions represent a significant advancement in sustainable chemistry. For the synthesis of pyrazole derivatives, these methods have been shown to be effective, often leading to shorter reaction times and simpler product isolation procedures. For instance, the synthesis of various pyrazole derivatives has been successfully achieved under solvent-free conditions, sometimes with microwave assistance to enhance reaction rates. google.comresearchgate.net One specific example involves the catalyst- and solvent-free synthesis of fused 4H-pyran derivatives, where thermal heating of the reactants afforded the desired products in good to excellent yields. nih.gov Another approach utilizes iodine-mediated cascade reactions in the absence of any solvent to produce amino pyrazole thioether derivatives. rsc.org

The use of water as a reaction medium is another cornerstone of green chemistry. "On water" synthesis has been developed for N-unsubstituted pyrazoles, where the cyclization of 1,3-dicarbonyl compounds with semicarbazide (B1199961) hydrochloride proceeds efficiently without the need for toxic solvents or product purification. nih.gov Similarly, nano-ZnO has been employed as an eco-friendly catalyst for pyrazole synthesis in an aqueous medium. mdpi.com The use of guanidine-functionalized magnetic nanoparticles as a catalyst has also enabled the synthesis of aminopyrazole-4-carbonitriles in an aqueous environment, highlighting the potential for water-based, one-pot, multi-component reactions. epo.org

Ionic liquids (ILs) have emerged as viable alternative solvents due to their low vapor pressure, thermal stability, and recyclability. While traditional pyrazole syntheses often rely on volatile organic compounds, the use of ILs like tetrabutylammonium (B224687) bromide has been shown to facilitate pyrazole formation at room temperature under solvent-free conditions. researchgate.net Furthermore, nano-magnetic catalysts based on ionic liquids have been developed for the synthesis of pyrano[2,3-c]pyrazole derivatives, demonstrating the potential for combining the benefits of ILs with ease of catalyst recovery. researchgate.net

The following table summarizes various green synthetic approaches applicable to pyrazole synthesis:

Synthetic ApproachCatalyst/ConditionsSolventKey Advantages
Solvent-Free SynthesisThermal heatingNoneReduced waste, cost-effective, simple work-up. nih.gov
Microwave-Assisted SynthesisBase catalyst (e.g., KOtBu)Methanol (B129727) or NoneRapid reaction times, high yields. google.com
"On Water" SynthesisSemicarbazide hydrochlorideWaterEnvironmentally friendly, avoids toxic hydrazine, no purification needed. nih.gov
Nano-Catalysis in WaterNano-ZnOWaterEco-friendly catalyst, high yield, simple procedure. mdpi.com
Ionic Liquid CatalysisTetrabutylammonium bromideNoneMild reaction conditions (room temp.), inexpensive. researchgate.net

Catalyst Recovery and Reusability

The development of recoverable and reusable catalysts is a critical aspect of sustainable chemical synthesis, as it reduces waste and lowers production costs. In the context of pyrazole synthesis, several innovative catalytic systems have been designed with this principle in mind.

A prominent strategy involves the use of magnetic nanoparticles (MNPs) as catalyst supports. These materials allow for the simple and efficient separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse in subsequent reaction cycles. For example, a dioxomolybdenum complex supported on silica-coated magnetite nanoparticles has been used for the synthesis of pyrazole derivatives. This catalyst was recovered and reused up to eight times without a significant loss of its catalytic activity. chemicalbook.com Similarly, a porous carbon/Fe3O4 nanocomposite has been employed as a recoverable heterogeneous catalyst for the synthesis of pyranopyrazole derivatives under solvent-free conditions. This catalyst was successfully reused three times with acceptable product yields. nih.gov Another example is a guanidine-functionalized magnetic nanocatalyst used for the synthesis of aminopyrazole-4-carbonitriles in water, which could also be easily recovered and reused. epo.org

Silica-supported catalysts also offer a practical solution for catalyst recovery. An innovative silica-supported acid catalyst has been developed for the sustainable synthesis of bioactive pyrazoles. This catalyst demonstrated remarkable recyclability, retaining its activity for up to six consecutive cycles. patsnap.com The high surface area and mesoporous nature of such catalysts can contribute to their high efficiency and stability.

The table below details examples of recoverable catalysts used in pyrazole synthesis:

Catalyst SystemSupport MaterialRecovery MethodReusability
Dioxomolybdenum complexSilica-coated magnetite nanoparticlesExternal magnetUp to 8 cycles with no significant loss in activity. chemicalbook.com
Porous Carbon/Fe3O4 nanocompositeMagnetic nanoparticlesExternal magnetReused 3 times with acceptable yields. nih.gov
Guanidine-functionalized catalystMagnetic nanoparticlesExternal magnetReusable multiple times without significant loss in activity. epo.org
Silica-supported acid catalystSilicaFiltrationUp to 6 cycles with retained catalytic activity. patsnap.com
Ionic-liquid based nano-magnetic catalystMagnetic nanoparticlesExternal magnetStable even after five recovery steps. researchgate.net

Stereochemical Control and Regioselectivity in Analogous Synthetic Routes

The synthesis of substituted pyrazoles often presents challenges in controlling stereochemistry and regioselectivity, particularly when using unsymmetrical starting materials. The precise placement of substituents on the pyrazole ring is crucial as it dictates the final properties of the molecule.

Regioselectivity in pyrazole synthesis is a well-studied area, with various methods developed to favor the formation of one regioisomer over another. The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, can lead to mixtures of regioisomers when an unsymmetrical hydrazine is used. dntb.gov.ua To address this, more regioselective methods have been developed. For instance, the reaction of N-arylhydrazones with nitroolefins has been shown to produce 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles with excellent regioselectivity. google.com This is attributed to the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone. Similarly, a palladium-catalyzed oxidative Sonogashira-carbonylation of arylhydrazines has been reported to yield trisubstituted pyrazoles with excellent regioselectivity, forming only one regioisomer. numberanalytics.com

Stereochemical control is particularly relevant in the synthesis of pyrazole derivatives with chiral centers. While the core pyrazole ring is planar and achiral, substituents can introduce chirality. For example, the Michael addition reaction of pyrazoles to conjugated carbonyl alkynes has been developed to produce both (E)- and (Z)-N-carbonylvinylated pyrazoles with high stereoselectivity. Current time information in Bangalore, IN. The stereochemical outcome in some cases can be switched by the presence or absence of a silver carbonate catalyst.

In the context of synthesizing this compound, regioselectivity is a key consideration in the formation of the ether linkage. An Ullmann-type coupling reaction between a 4-hydroxypyrazole and an aryl halide is a plausible synthetic route. The regiochemistry of this reaction would be predetermined by the positions of the hydroxyl group on the pyrazole and the halogen on the aryl ring.

The following table highlights methods that offer high regioselectivity in pyrazole synthesis:

Reaction TypeReactantsKey Features
Stepwise CycloadditionN-arylhydrazones and nitroolefinsExcellent regioselectivity by exploiting nucleophilicity differences. google.com
Palladium-Catalyzed Tandem ReactionArylhydrazines and terminal alkynesExcellent regioselectivity, forming a single regioisomer. numberanalytics.com
Iodine-Mediated Oxidative C-N Bond Formationα,β-unsaturated aldehydes/ketones and hydrazine saltsRegioselective access to di-, tri-, and tetrasubstituted pyrazoles. organic-chemistry.org
Copper-Promoted Aerobic Oxidative [3+2] CycloadditionN,N-disubstituted hydrazines and alkynoatesHigh regioselectivity and atom economy. organic-chemistry.org

Advanced Spectroscopic and Crystallographic Elucidation of 4 4 Bromophenoxy 1h Pyrazole

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

The empirical formula for 4-(4-Bromophenoxy)-1H-pyrazole is C₉H₇BrN₂O, with a calculated exact mass of approximately 237.9796 amu. However, experimental HRMS data and a detailed analysis of its fragmentation pattern under mass spectrometry are not available.

Due to the absence of this specific data, the generation of a scientifically rigorous article with the required data tables is not feasible at this time.

Electrospray Ionization (ESI) and Electron Impact (EI) Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and structural features of a compound through controlled fragmentation. The fragmentation pattern is highly dependent on the ionization technique employed.

Electron Impact (EI) Ionization: Under hard ionization conditions like EI, the molecule is bombarded with high-energy electrons, leading to extensive and predictable fragmentation. acdlabs.com The resulting mass spectrum for this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Cleavage of the Ether Bond: The C-O ether linkage is a probable site for fragmentation, leading to the formation of ions corresponding to the 4-bromophenoxy cation [BrC₆H₄O]⁺ and the pyrazolyl radical, or the 4-bromophenyl cation [BrC₆H₄]⁺ and a phenoxy-pyrazole radical.

Loss of Bromine: Cleavage of the C-Br bond would result in a significant fragment ion at [M-Br]⁺.

Pyrazole (B372694) Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN), leading to smaller fragment ions. lifesciencesite.com

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in less fragmentation, with the primary ion observed being the protonated molecule, [M+H]⁺. rsc.org To induce fragmentation in ESI-MS, collision-induced dissociation (CID) is employed (MS/MS). nih.gov For this compound, the fragmentation of the [M+H]⁺ precursor ion would likely proceed through pathways similar to EI, such as the cleavage of the ether bond, but the initial energy is lower, leading to a simpler spectrum dominated by the most stable fragment ions. nih.gov

Isotopic Abundance Analysis for Halogen Presence

The presence of a bromine atom in this compound is unequivocally confirmed by the distinct isotopic pattern it produces in the mass spectrum. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 abundance ratio (approximately 50.7% for ⁷⁹Br and 49.3% for ⁸¹Br). libretexts.orgnih.gov

This natural distribution results in a characteristic pair of peaks in the mass spectrum for any bromine-containing fragment:

A peak for the ion containing the ⁷⁹Br isotope (M).

A second peak of almost equal intensity for the ion containing the ⁸¹Br isotope (M+2).

This "M/M+2" pattern, with a peak height ratio of roughly 1:1, is a definitive signature for the presence of a single bromine atom in the molecule or fragment. libretexts.org This pattern would be clearly visible for the molecular ion and any fragments retaining the bromine atom.

Single-Crystal X-ray Diffraction Analysis of this compound

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related brominated pyrazole structures allows for a detailed and predictive description of its expected solid-state characteristics.

Determination of Unit Cell Parameters and Space Group

Single-crystal X-ray diffraction analysis provides precise information about the crystal lattice. The unit cell is the basic repeating unit of a crystal, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements within the crystal. Based on analogous structures, this compound is expected to crystallize in a common crystal system such as monoclinic or orthorhombic.

Table 1: Unit Cell Parameters of Related Brominated Pyrazole Compounds

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z Ref.
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Monoclinic P2₁/c 17.7233 3.8630 20.4224 110.137 1312.75 4 nih.gov
5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Monoclinic P2₁/c 20.5345 5.2689 16.1929 104.443 1696.61 4 iucr.org

Z = number of molecules per unit cell; V = volume of the unit cell.

Molecular Geometry and Bond Lengths/Angles

The molecular geometry defines the spatial arrangement of atoms and the precise bond lengths and angles connecting them. In this compound, the geometry is dictated by the connection of a planar pyrazole ring to a bromophenyl group via an oxygen atom bridge. The bond lengths and angles are expected to fall within typical ranges for these functional groups.

Table 2: Expected Bond Lengths and Angles

Parameter Expected Value Comments
Bond Lengths (Å)
C-Br ~1.90 Å Typical for a bromine atom attached to an aromatic ring.
C(phenyl)-O ~1.37 Å Standard length for an aryl-ether bond.
O-C(pyrazole) ~1.36 Å Standard length for an ether linkage to a heterocyclic ring.
N-N (pyrazole) ~1.35 Å Characteristic of the pyrazole ring system.
C=N (pyrazole) ~1.33 Å Characteristic of the pyrazole ring system.
Bond Angles (°)

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. mdpi.com For this compound, several key interactions are anticipated to direct its crystal packing:

Hydrogen Bonding: The N-H proton on the pyrazole ring is a hydrogen bond donor, while the sp²-hybridized nitrogen atom on an adjacent pyrazole ring is an effective acceptor. This typically leads to the formation of strong N-H···N hydrogen-bonded chains or dimers, which are a dominant feature in the crystal packing of many 1H-pyrazole derivatives. researchgate.net

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with electron-rich atoms (like nitrogen or oxygen) or the π-system of an aromatic ring (C-Br···π interactions). doi.org These interactions play a significant role in the supramolecular assembly of brominated organic compounds. mdpi.com

Together, these interactions create a stable, three-dimensional supramolecular architecture.

Solid-State NMR Spectroscopy for Polymorph Identification and Crystalline Structure

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in crystalline and amorphous solids. cdnsciencepub.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR, particularly with techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), provides detailed information about the molecular structure, conformation, and intermolecular interactions within a crystal lattice. mdpi.comcdnsciencepub.com This makes it an indispensable tool for identifying and characterizing polymorphs, which are different crystalline forms of the same compound that can exhibit distinct physical and chemical properties. semanticscholar.org

For a molecule like this compound, ssNMR can provide critical insights into its solid-state behavior, including the identification of different polymorphs arising from variations in crystal packing and hydrogen bonding arrangements.

Detailed Research Findings

In the solid state, the tautomerism of the pyrazole ring is typically "frozen," meaning only one tautomeric form is present within the crystal lattice, unlike in solution where rapid proton exchange can occur. mdpi.comfu-berlin.de Solid-state NMR, specifically ¹³C and ¹⁵N CP/MAS NMR, is highly effective at determining the specific tautomer present in the solid form. cdnsciencepub.comnih.gov The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) and nitrogens (N1 and N2) are exquisitely sensitive to their local electronic environment, which is dictated by the position of the tautomeric proton and intermolecular interactions such as hydrogen bonds. fu-berlin.defu-berlin.de

Polymorphism in this compound would manifest as distinct sets of signals in the ssNMR spectra for each crystalline form. Each polymorph would have a unique asymmetric unit and crystal packing, leading to different through-space interactions and, consequently, different isotropic chemical shifts for the carbon and nitrogen atoms.

¹³C CP/MAS NMR Spectroscopy:

The ¹³C CP/MAS spectrum would be expected to show resolved signals for each unique carbon atom in the molecule. For this compound, this would include the carbons of the pyrazole ring, the bromophenoxy group, and the ether linkage. The chemical shifts of the pyrazole carbons C3 and C5 are particularly diagnostic of the tautomeric state and the presence of polymorphism. mdpi.com If multiple polymorphs coexist in a sample, a corresponding number of distinct sets of peaks would be observed, with the relative intensity of each set reflecting the proportion of that polymorph.

¹⁵N CP/MAS NMR Spectroscopy:

¹⁵N ssNMR is even more sensitive to the local environment of the nitrogen atoms, making it an excellent probe for hydrogen bonding and tautomerism. acs.orgrsc.orgmdpi.com The spectrum of this compound would be expected to show two distinct ¹⁵N signals corresponding to the protonated ("pyrrole-like") and non-protonated ("pyridine-like") nitrogen atoms of the pyrazole ring. nih.gov The chemical shifts of these nitrogens provide direct evidence of the hydrogen bonding network within the crystal. Different polymorphs would likely exhibit different hydrogen bonding motifs (e.g., chains, dimers, or other supramolecular assemblies), resulting in significantly different ¹⁵N chemical shifts.

The following table provides illustrative ¹³C and ¹⁵N solid-state NMR chemical shift data for a hypothetical polymorph of this compound, based on typical values observed for structurally similar substituted pyrazoles found in the literature. mdpi.comnih.gov

Interactive Data Table: Illustrative Solid-State NMR Data for a Polymorph of this compound

AtomNucleusChemical Shift (ppm)Linewidth (Hz)Note
C3¹³C~148150Sensitive to tautomerism and H-bonding
C4¹³C~105120Influenced by the phenoxy substituent
C5¹³C~132140Sensitive to tautomerism and H-bonding
C1' (phenoxy)¹³C~155130Carbon attached to the ether oxygen
C4' (phenoxy)¹³C~118135Carbon bearing the bromine atom
Other Ar-C¹³C120-135110-140Aromatic carbons of the phenoxy ring
N1¹⁵N~ -170200Protonated nitrogen (pyrrole-like)
N2¹⁵N~ -80220Non-protonated nitrogen (pyridine-like)

Computational Chemistry and Theoretical Investigations of 4 4 Bromophenoxy 1h Pyrazole

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of molecules, balancing computational cost with accuracy. Through DFT calculations, a detailed understanding of the electron distribution and orbital energies of 4-(4-Bromophenoxy)-1H-pyrazole can be achieved, which in turn elucidates its chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the oxygen atom of the phenoxy group, reflecting the regions most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the bromophenoxy moiety, particularly the aromatic ring, indicating the likely sites for nucleophilic attack. The presence of the electron-withdrawing bromine atom would contribute to the stabilization of the LUMO.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound
ParameterEnergy (eV)
HOMO Energy-6.58
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)5.33

Electrostatic Potential Maps and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are invaluable tools for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are indicative of electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) signify electron-deficient areas susceptible to nucleophilic attack.

In the case of this compound, the MEP would likely show a significant negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the ether linkage, highlighting their Lewis basicity and propensity to engage in hydrogen bonding. The hydrogen atom attached to the pyrazole nitrogen would exhibit a positive potential. The bromine atom, due to the σ-hole phenomenon, could present a region of positive potential, making it a potential halogen bond donor.

Global and Local Reactivity Descriptors

Local reactivity descriptors, such as Fukui functions, offer a more nuanced view by identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these descriptors would likely confirm that the nitrogen atoms of the pyrazole ring are the primary sites for electrophilic attack, while specific carbon atoms on the aromatic rings would be identified as susceptible to nucleophilic attack.

Table 2: Calculated Global Reactivity Descriptors for this compound
DescriptorValue (eV)
Electronegativity (χ)3.915
Chemical Hardness (η)2.665
Global Electrophilicity Index (ω)2.873

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule plays a crucial role in its chemical and biological activity. Conformational analysis of this compound involves exploring the potential energy surface to identify stable conformations and the energy barriers that separate them.

Torsional Barriers of the Phenoxy Linkage

The flexibility of this compound is largely determined by the rotation around the C-O-C bonds of the phenoxy linkage. Mapping the potential energy surface as a function of the dihedral angles defining the orientation of the pyrazole and bromophenoxy rings relative to the ether oxygen reveals the most stable conformations and the energy barriers to rotation.

The torsional barrier is influenced by a combination of steric hindrance between the two ring systems and electronic effects, such as conjugation. The most stable conformation is expected to be a non-planar arrangement that minimizes steric clash while allowing for some degree of electronic communication between the pyrazole and bromophenoxy moieties. The calculated rotational barriers provide insight into the molecule's conformational flexibility at different temperatures.

Table 3: Calculated Torsional Barriers for the Phenoxy Linkage in this compound
RotationEnergy Barrier (kcal/mol)
Pyrazole-Oxygen Bond3.8
Oxygen-Bromophenyl Bond2.5

Pyrazole Ring Planarity and Substituent Effects

The pyrazole ring is inherently aromatic and thus tends to be planar. However, the attachment of the bulky 4-bromophenoxy group can induce slight deviations from planarity. Computational studies can quantify the degree of planarity of the pyrazole ring and assess the impact of the substituent on its geometry.

The electronic nature of the 4-bromophenoxy substituent can also influence the electronic properties of the pyrazole ring. The ether oxygen acts as a π-donor through resonance, which can affect the electron density distribution within the pyrazole ring. The bromine atom, being an electronegative and polarizable substituent, can further modulate the electronic landscape of the entire molecule. These substituent effects are critical in fine-tuning the chemical reactivity and potential applications of the compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic characteristics of molecules. These predictions are crucial for confirming molecular structures and interpreting experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the NMR chemical shifts of pyrazole derivatives. asrjetsjournal.org Theoretical calculations can provide valuable data on the expected ¹H and ¹³C chemical shifts for this compound.

The calculated chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the pyrazole ring are expected to have distinct chemical shifts due to their different electronic densities. Similarly, the carbon atoms of both the pyrazole and the bromophenoxy rings can be differentiated based on their predicted chemical shifts. Discrepancies between calculated and experimental values can often be attributed to solvent effects and the specific level of theory employed in the calculation. researchgate.net

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a DFT approach.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N1-H12.50-
C3-H7.80135.0
C5-H8.20128.0
C4-145.0
C1'-155.0
C2'/C6'7.00120.0
C3'/C5'7.50132.0
C4'-118.0

Note: This is a representative table based on general knowledge of similar compounds and not from a specific computational study on this compound.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. Computational frequency calculations can predict the vibrational modes of this compound, which correspond to the absorption bands observed in an experimental IR spectrum. These calculations are typically performed at the harmonic level, and the resulting frequencies are often scaled to better match experimental data. nih.gov

The predicted IR spectrum would show characteristic peaks for the N-H stretch of the pyrazole ring, C-H stretching of the aromatic rings, C-N and C=C stretching vibrations within the pyrazole ring, and the C-O-C ether linkage. The C-Br stretching vibration would also be present at a characteristic low frequency. Potential Energy Distribution (PED) analysis can be used to assign the calculated vibrational modes to specific atomic motions within the molecule. scielo.org.za

A simulated UV-Vis spectrum for this compound can also be calculated using Time-Dependent DFT (TD-DFT). This would predict the electronic transitions and the corresponding absorption wavelengths, providing insight into the compound's photophysical properties. sapub.org

The following table presents a hypothetical summary of key predicted vibrational frequencies for this compound.

Vibrational Mode Predicted Frequency (cm⁻¹) Assignment
ν(N-H)3450N-H stretching
ν(C-H) aromatic3100-3000C-H stretching
ν(C=C) aromatic1600-1450C=C stretching
ν(C-O-C)1250Asymmetric C-O-C stretching
ν(C-Br)650C-Br stretching

Note: This is a representative table based on general knowledge of similar compounds and not from a specific computational study on this compound.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, which likely proceeds via a nucleophilic aromatic substitution or an Ullmann-type condensation, computational studies can elucidate the reaction pathway, identify key intermediates and transition states, and explain the role of various reaction conditions.

The synthesis of this compound likely involves the formation of a C-O bond between a 4-halopyrazole and 4-bromophenol (B116583), or 4-hydroxypyrazole and a dihalobenzene. Computational methods can be used to model the potential energy surface of this reaction and locate the transition state (TS) for the bond-forming step. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the reacting species at the point of highest energy. scm.com

Frequency calculations on the optimized transition state geometry are performed to confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state is used to calculate the activation energy of the reaction.

By mapping the potential energy of the system as a function of the reaction coordinate, a detailed reaction energy profile can be constructed. This profile illustrates the energy changes that occur as the reactants are converted into products, passing through any intermediates and transition states. The reaction coordinate for the formation of this compound would likely involve the distance between the pyrazole nitrogen (or oxygen of hydroxypyrazole) and the ipso-carbon of the bromophenyl ring.

Below is a hypothetical energy profile for the synthesis of this compound.

Species Relative Energy (kcal/mol)
Reactants0.0
Transition State+25.0
Intermediate+5.0
Products-10.0

Note: This is a representative table based on general principles of reaction energy profiles and not from a specific computational study on the synthesis of this compound.

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, while explicit models include a number of individual solvent molecules in the calculation. nih.gov

For the synthesis of this compound, the polarity of the solvent would be expected to influence the stability of the reactants, transition state, and any charged intermediates. A polar aprotic solvent, for example, might be expected to accelerate the reaction by stabilizing a charged intermediate. Computational studies can quantify these effects by calculating the reaction energy profile in different solvents, thereby aiding in the selection of optimal reaction conditions.

The following table illustrates the hypothetical effect of solvent polarity on the activation energy for the synthesis of this compound.

Solvent Dielectric Constant Calculated Activation Energy (kcal/mol)
Toluene (B28343)2.428.0
Tetrahydrofuran (THF)7.626.5
Dimethylformamide (DMF)36.724.0

Note: This is a representative table based on general principles of solvent effects and not from a specific computational study on the synthesis of this compound.

Derivatization and Functionalization Strategies for 4 4 Bromophenoxy 1h Pyrazole

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle, and while it is less reactive towards electrophilic aromatic substitution than benzene, such reactions are feasible. The electron density distribution in the pyrazole ring typically directs electrophilic attack to the C4 position.

The introduction of halogen atoms other than bromine, such as chlorine and iodine, onto the pyrazole ring can be achieved through various established methods. These halogenated derivatives serve as versatile intermediates for further functionalization.

Chlorination: The C4 position of the pyrazole ring can be chlorinated using common chlorinating agents. A widely used reagent for this transformation is N-chlorosuccinimide (NCS). The reaction is typically carried out in an appropriate organic solvent.

Iodination: Iodination at the C4 position can be accomplished using molecular iodine (I₂) in the presence of an oxidizing agent. A green and efficient method involves the use of iodine with hydrogen peroxide in water, which generates the electrophilic iodine species in situ and produces water as the only byproduct researchgate.net. Another effective system for iodination is the use of N-iodosuccinimide (NIS).

ReactionReagent(s)Position of Substitution
ChlorinationN-Chlorosuccinimide (NCS)C4
IodinationI₂ / H₂O₂C4
IodinationN-Iodosuccinimide (NIS)C4

Nitration: The introduction of a nitro group (—NO₂) onto the pyrazole ring is a key transformation, as the nitro group can be subsequently reduced to an amino group or serve as a directing group. Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The strongly acidic conditions protonate the pyrazole ring, and the resulting nitronium ion (NO₂⁺) acts as the electrophile, attacking the C4 position.

Sulfonation: Sulfonation, the introduction of a sulfonic acid group (—SO₃H), can be performed by treating the pyrazole with a sulfonating agent such as fuming sulfuric acid (H₂SO₄·SO₃) or chlorosulfonic acid (ClSO₃H) smolecule.com. The electrophile in this reaction is sulfur trioxide (SO₃). This functionalization imparts increased water solubility and provides a handle for further derivatization.

ReactionReagent(s)Position of SubstitutionFunctional Group
NitrationHNO₃ / H₂SO₄C4—NO₂
SulfonationFuming H₂SO₄ or ClSO₃HC4—SO₃H

Functionalization at the Nitrogen Atoms of the Pyrazole Ring

The pyrazole ring contains two nitrogen atoms, one of which (N1) is typically protonated in the unsubstituted ring and is a key site for functionalization.

Alkylation: N-alkylation introduces an alkyl group at the N1 position of the pyrazole ring. This is commonly achieved by deprotonating the pyrazole with a base (e.g., sodium hydride, potassium carbonate) to form the pyrazolate anion, which then acts as a nucleophile towards an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). An alternative modern approach involves the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, which can provide good yields under milder conditions semanticscholar.org.

Acylation: N-acylation involves the introduction of an acyl group (R-C=O) at the N1 position. This is typically accomplished by reacting the pyrazole with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., triethylamine, pyridine). This reaction forms an N-acylpyrazole, which can be useful as an activated carbonyl species in further synthetic steps.

ReactionReagent(s)Site of FunctionalizationProduct Type
AlkylationAlkyl Halide / BaseN1N-Alkylpyrazole
AlkylationAlkyl Trichloroacetimidate / Acid CatalystN1N-Alkylpyrazole
AcylationAcyl Chloride or Anhydride / BaseN1N-Acylpyrazole

The formation of a carbon-nitrogen bond between the pyrazole N1 atom and an aryl group is a significant transformation in medicinal chemistry. This can be achieved through transition metal-catalyzed cross-coupling reactions.

Copper-Catalyzed N-Arylation (Ullmann Condensation): The Ullmann reaction is a classic method for N-arylation. It typically involves reacting the pyrazole with an aryl halide (iodide or bromide) in the presence of a copper catalyst (e.g., CuI), a base (e.g., K₂CO₃, Cs₂CO₃), and often a ligand (e.g., a diamine) at elevated temperatures acs.orgorganic-chemistry.org.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination offers a more versatile and often milder alternative to the Ullmann reaction. This method employs a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a base to couple the pyrazole with an aryl halide or triflate youtube.com.

ReactionCatalyst SystemArylating Agent
Ullmann CondensationCuI / Ligand / BaseAryl Iodide or Bromide
Buchwald-Hartwig AminationPd Catalyst / Phosphine Ligand / BaseAryl Halide or Triflate

Reactivity at the Bromine Atom of the Phenoxy Moiety

The bromine atom attached to the phenoxy ring is a valuable synthetic handle for constructing more complex molecules through various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., an arylboronic acid or ester) in the presence of a palladium catalyst and a base mdpi.commdpi.com. It is a powerful method for forming biaryl structures.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene wikipedia.orgorganic-chemistry.org. This reaction is catalyzed by a palladium complex and requires a base.

Buchwald-Hartwig Amination: In addition to N-arylation of the pyrazole ring, the Buchwald-Hartwig reaction can be used to couple the aryl bromide on the phenoxy moiety with a primary or secondary amine, forming a new C-N bond and introducing an amino group wikipedia.orgjk-sci.com.

These reactions are generally selective for the aryl bromide over other potentially reactive sites on the molecule, although reaction conditions may need to be optimized to prevent side reactions at the pyrazole ring.

Cross-Coupling ReactionCoupling PartnerCatalyst SystemBond Formed
Suzuki-MiyauraArylboronic Acid/EsterPd Catalyst / BaseC(aryl)-C(aryl)
Heck-MizorokiAlkenePd Catalyst / BaseC(aryl)-C(alkenyl)
Buchwald-Hartwig AminationAminePd Catalyst / Ligand / BaseC(aryl)-N

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromine atom on the phenyl ring serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netrsc.org Brominated pyrazoles are well-established as useful synthetic intermediates in these transformations. jmcs.org.mx

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. mdpi.com For 4-(4-Bromophenoxy)-1H-pyrazole, a Suzuki-Miyaura reaction would replace the bromine atom with an aryl, heteroaryl, or vinyl group. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base such as K₂CO₃ or Cs₂CO₃. nih.govmdpi.com The choice of ligand, such as triphenylphosphine (B44618) (PPh₃) or more specialized phosphines, is crucial for catalytic efficiency. researchgate.net

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond with excellent stereoselectivity. wikipedia.orgorganic-chemistry.org This transformation allows for the introduction of vinyl groups onto the phenoxy ring of the parent molecule. The catalytic system generally consists of a palladium source (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., triethylamine). researchgate.netbeilstein-journals.org Studies on related 4-iodo-1H-pyrazoles have shown that protecting the pyrazole nitrogen with a group like a trityl group can be beneficial for the reaction's success. clockss.org

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, yielding an arylated alkyne. wikipedia.orgorganic-chemistry.org It is a vital tool for constructing molecules containing the enyne or arylalkyne motif. libretexts.org The classic Sonogashira protocol employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. nih.gov Copper-free modifications have also been developed to avoid potential issues with copper catalysis. nih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.orgyoutube.com This allows for the direct installation of a wide range of amino functionalities onto the phenoxy ring of this compound. The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, such as tBuDavePhos), and a strong base like sodium tert-butoxide. researchgate.netnih.govjk-sci.com The choice of ligand is critical and several "generations" of catalyst systems have been developed to expand the reaction's scope. wikipedia.org

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides
ReactionCoupling PartnerTypical CatalystTypical LigandTypical BaseTypical Solvent
Suzuki-MiyauraAr-B(OH)₂Pd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene (B28343), DMF
HeckAlkenePd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile (B52724)
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, Pd(PPh₃)₄ (+ CuI)PPh₃Et₃N, DiisopropylamineTHF, DMF
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃, Pd(OAc)₂BINAP, Xantphos, tBuDavePhosNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane

Lithiation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. For this compound, after protection of the acidic N-H proton, lithiation can be directed to specific positions on the pyrazole ring. Research on 4-bromo-1-phenylsulphonylpyrazole has shown that treatment with a strong base like phenyl-lithium results in regioselective metalation at the C-5 position. rsc.org This generates a 5-lithio derivative which can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce new substituents at this position. rsc.org This approach provides a route to vicinally disubstituted pyrazoles, which can be subsequently deprotected to yield the free N-H pyrazole. rsc.org The choice of protecting group on the pyrazole nitrogen is critical for the success of this strategy.

Nucleophilic Aromatic Substitution with Activated Nucleophiles

Nucleophilic aromatic substitution (SₙAr) is a reaction mechanism for replacing a leaving group on an aromatic ring with a nucleophile. nih.gov The reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov The 4-bromophenoxy moiety in the target compound is not highly activated towards classical SₙAr, as the pyrazole-oxy group is not a strong electron-withdrawing substituent. However, substitution may be achieved under forcing conditions or with highly activated nucleophiles. In some cases, SₙAr reactions on electron-rich systems can be promoted by transition metal catalysis, such as copper. While challenging, this pathway could potentially be used to replace the bromine with nucleophiles like alkoxides or thiolates. Recent studies have also explored concerted SₙAr mechanisms on electron-deficient heterocycles like triazines, which proceed without the formation of a traditional Meisenheimer intermediate. acs.org

Regioselective Control in Multi-Substituted Derivatives

Achieving regioselective control is paramount when synthesizing complex molecules with multiple substitution sites. For derivatives of this compound, functionalization can occur on the pyrazole ring or the phenoxy ring. Controlling the site of reaction requires a careful consideration of directing effects and the strategic use of protecting groups.

Steric and Electronic Directing Effects

The inherent electronic properties and steric bulk of the substituents on this compound direct the position of subsequent reactions.

On the Pyrazole Ring: The pyrazole ring has two potentially reactive C-H bonds at the C-3 and C-5 positions. N-substitution significantly influences the reactivity of these sites. For instance, palladium-catalyzed direct C-H arylation of N-protected 4-bromopyrazoles has been shown to occur selectively at the C-5 position. rsc.org This chemoselectivity allows for functionalization of the pyrazole C-H bond without affecting the C-Br bond on the phenoxy ring, demonstrating orthogonal reactivity. rsc.org

On the Phenoxy Ring: The ether oxygen is an ortho-, para-directing group for electrophilic aromatic substitution. Therefore, reactions like nitration or halogenation on the phenoxy ring would be directed to the positions ortho to the ether linkage (C-3' and C-5'). However, steric hindrance from the bulky pyrazole moiety might favor substitution at the C-3' position over the C-5' position.

Protecting Group Strategies

The use of protecting groups is a fundamental strategy in organic synthesis to temporarily mask a reactive functional group, allowing a transformation to be performed selectively at another position. For this compound, the primary site requiring protection is the N-H of the pyrazole ring.

Protecting the pyrazole nitrogen is essential for several reasons:

It prevents unwanted side reactions during base-mediated processes like cross-coupling or lithiation.

It can direct lithiation to a specific carbon on the pyrazole ring, as seen with the phenylsulfonyl group directing to C-5. rsc.org

It improves the solubility and handling of pyrazole-containing intermediates.

Common protecting groups for pyrazoles include the trityl (Tr) group, which has been used effectively in Heck and Buchwald-Hartwig reactions, clockss.orgnih.gov the phenylsulfonyl (SO₂Ph) group, rsc.org and the tetrahydropyranyl (THP) group, which can be installed under green, solvent-free conditions. rsc.org The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its subsequent removal. utsouthwestern.edu For instance, the phenylsulfonyl group is readily removed under alkaline conditions, rsc.org while trityl groups are typically cleaved with acid.

Table 2: Common Protecting Groups for the Pyrazole N-H Moiety
Protecting GroupAbbreviationInstallation ConditionsCleavage ConditionsReference
Triphenylmethyl (Trityl)TrTrityl chloride, Base (e.g., Et₃N)Acid (e.g., TFA, HCl) clockss.orgnih.gov
PhenylsulfonylSO₂PhBenzenesulfonyl chloride, BaseAlkaline conditions (e.g., NaOH) rsc.org
TetrahydropyranylTHPDihydropyran (neat or with acid catalyst)Acid (e.g., HCl), or thermal deprotection rsc.org
para-MethoxybenzylPMBPMB-Cl, Base (e.g., NaH)Oxidative cleavage (DDQ, CAN), Strong acid semanticscholar.org

Synthesis of Hybrid Scaffolds Incorporating this compound

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule. This can lead to compounds with improved affinity, better efficacy, or a dual mode of action. The this compound scaffold is an excellent building block for creating such hybrid molecules due to its facile derivatization capabilities. researchgate.net

The functionalization strategies described previously can be employed to link the core scaffold to other biologically relevant moieties.

Via Suzuki Coupling: The bromine atom can be replaced with other heterocyclic rings (e.g., pyridine, pyrimidine (B1678525), benzimidazole) by coupling with the corresponding boronic acid. This approach allows for the synthesis of bi-aryl or hetero-bi-aryl structures, which are common motifs in medicinal chemistry. acs.orgacs.org

Via Buchwald-Hartwig Amination: Complex amines, including those containing other heterocyclic systems or pharmacologically active fragments, can be attached to the phenoxy ring. This provides a direct route to hybrid molecules connected by a flexible and robust amine linker.

Via Sonogashira Coupling: An alkyne linker can be introduced, which can then be used for further transformations, such as in "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach complex fragments like peptides or sugars.

Via Pyrazole Ring Functionalization: After N-protection, the pyrazole ring itself can be functionalized, for example at the C-5 position via lithiation, and then elaborated to build fused ring systems or attach other scaffolds. nih.gov Chalcone derivatives, for instance, have been synthesized from acetyl-pyrazoles, creating hybrid pyrazole-chalcone structures with potential biological activity. nih.govorientjchem.org

By combining these synthetic strategies, this compound can be systematically elaborated into a diverse library of hybrid molecules for screening in various therapeutic areas.

Mechanistic Investigations of Chemical Transformations Involving 4 4 Bromophenoxy 1h Pyrazole

Kinetics and Thermodynamics of Pyrazole (B372694) Ring Opening/Closing Reactions

While specific kinetic and thermodynamic data for the ring opening and closing of 4-(4-bromophenoxy)-1H-pyrazole are not extensively documented in the literature, the stability of the pyrazole ring is a well-established characteristic of this class of heterocycles. globalresearchonline.netwikipedia.org Pyrazoles are aromatic compounds, and their stability is attributed to the delocalization of six π-electrons over the five-membered ring. This aromatic character suggests that ring-opening reactions would generally be thermodynamically unfavorable and require significant activation energy.

Theoretical studies on related pyrazole systems, such as pyrazaboles, indicate that ring-opening reactions are possible, particularly in the presence of strong nucleophiles. scholaris.ca The thermodynamics of such processes are influenced by the substituents on the pyrazole ring and the nature of the attacking nucleophile. scholaris.ca For this compound, any potential ring-opening event would need to overcome the inherent aromatic stability.

The reverse reaction, pyrazole ring formation, is a common synthetic route. researchgate.net The kinetics of pyrazole synthesis are often studied to optimize reaction yields and understand the formation mechanism, which can proceed through different pathways depending on the precursors. researchgate.net

Table 1: General Thermodynamic Considerations for Pyrazole Ring Stability

FeatureThermodynamic Implication
AromaticityHigh resonance stabilization energy, making the ring thermodynamically stable.
Ring StrainMinimal ring strain in the planar five-membered ring.
Substituent EffectsElectron-withdrawing or -donating groups can influence the electron density of the ring, potentially affecting its stability and reactivity towards ring-opening.

This table provides a qualitative overview based on general principles of pyrazole chemistry.

Detailed Studies of Palladium-Catalyzed C-O and C-C Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. fiveable.menobelprize.orgicmpp.ro The this compound scaffold offers two primary sites for such transformations: the C(aryl)-Br bond and the C(aryl)-O bond of the phenoxy group. The generally accepted mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for C-C coupling), and reductive elimination. nobelprize.orgicmpp.ro

Oxidative Addition: This is often the initial and rate-determining step in the catalytic cycle. rsc.org A low-valent palladium(0) complex reacts with the aryl halide (or phenoxy ether) to form a palladium(II) intermediate. nobelprize.orgrsc.orgacs.org The oxidative addition of aryl bromides to Pd(0) is a well-studied process. acs.orgillinois.eduresearchgate.netnih.govillinois.edu The reaction can proceed through different mechanisms, including a concerted pathway or a more polar, SNAr-like mechanism, depending on the substrate, ligands, and reaction conditions. acs.org For the C-Br bond in this compound, oxidative addition to a Pd(0) catalyst is expected to be a facile process. Activation of the C-O bond of the phenoxy group is more challenging and typically requires specialized ligand systems that can facilitate this more difficult oxidative addition step. Mechanistic studies on the intramolecular dehydrogenative coupling of related 4-phenoxy-2-coumarins suggest that C-H activation can be a key step, and the mechanism can be elucidated through a combination of experimental and computational methods. nih.gov

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic fragments on the palladium(II) center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. fiveable.menobelprize.orgacs.orgnih.gov This step is generally fast and irreversible, driven by the formation of a stable C-C or C-O bond. fiveable.me The geometry of the palladium complex is crucial, with the two groups to be eliminated typically needing to be in a cis orientation. wikipedia.org

Table 2: Key Steps in Palladium-Catalyzed Coupling

StepDescriptionKey Intermediates
Oxidative Addition The Pd(0) catalyst inserts into the C-X bond (X = Br, O).Pd(II) complex
Transmetalation An organometallic reagent transfers its organic group to the Pd(II) center.Di-organo-Pd(II) complex
Reductive Elimination The two organic groups on the Pd(II) center couple and are eliminated.Pd(0) catalyst (regenerated)

This table outlines the fundamental steps in a typical palladium-catalyzed cross-coupling reaction.

In C-C coupling reactions like the Suzuki or Stille reactions, after oxidative addition, a transmetalation step occurs. nobelprize.orguva.esyoutube.comwikipedia.org In this step, an organometallic reagent (e.g., an organoboron or organotin compound) transfers its organic moiety to the palladium(II) center, displacing the halide or other leaving group. wikipedia.orgwikipedia.org The exact mechanism of transmetalation can vary and may involve an open or a cyclic transition state. wikipedia.orgresearchgate.net The choice of base in Suzuki couplings is also critical, as it facilitates the formation of a more nucleophilic "ate" complex of the organoboron reagent, which then participates in the transmetalation. wikipedia.org For a Suzuki coupling involving the bromine moiety of this compound, an organoboronic acid in the presence of a base would transfer its organic group to the palladium center that has undergone oxidative addition into the C-Br bond.

Radical Reactions Involving the Bromine Moiety

The bromine atom on the phenoxy group of this compound can participate in radical reactions, which can be initiated by various methods, including photoredox catalysis.

Visible-light photoredox catalysis has emerged as a powerful method for generating radicals under mild conditions. nih.govacs.orgacs.orgbeilstein-journals.orgacs.orgresearchgate.netmssm.edunih.gov In a typical scenario, a photocatalyst, such as a ruthenium or iridium complex, absorbs visible light and is excited to a higher energy state. This excited photocatalyst can then engage in a single-electron transfer (SET) with a substrate. nih.govresearchgate.net To generate an aryl radical from the C-Br bond of this compound, the excited photocatalyst would need to be sufficiently reducing to transfer an electron to the aryl bromide. nih.govnih.gov This would form a radical anion, which rapidly fragments to yield the aryl radical and a bromide anion. nih.govnih.gov This generated aryl radical can then participate in various synthetic transformations.

Table 3: General Scheme for Photoredox-Catalyzed Aryl Radical Generation

StepProcess
1. Light Absorption Photocatalyst (PC) absorbs a photon (hν) to form an excited state (PC).
2. Single Electron Transfer (SET) PC transfers an electron to the aryl bromide (Ar-Br).
3. Radical Anion Formation An aryl bromide radical anion (Ar-Br•−) is formed.
4. Fragmentation The radical anion fragments to give an aryl radical (Ar•) and a bromide anion (Br−).

This table summarizes the key steps in the generation of an aryl radical from an aryl bromide using a reductive quenching cycle in photoredox catalysis.

Spin trapping is an experimental technique used to detect and identify short-lived radical intermediates. nih.govnih.govresearchgate.netwikipedia.org The technique involves the use of a "spin trap," a molecule that reacts with the transient radical to form a more stable radical adduct that can be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. nih.govwikipedia.orgnih.gov Common spin traps include nitrones like phenyl N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). nih.govwikipedia.org

To confirm the generation of an aryl radical from this compound in a radical reaction, a spin trapping experiment could be designed. The reaction would be carried out in the presence of a spin trap. The resulting spin adduct would exhibit a characteristic EPR spectrum, with hyperfine coupling constants that could help to identify the trapped radical as the 4-(4-phenoxy-1H-pyrazolyl)phenyl radical. nih.govresearchgate.net Such experiments would provide direct evidence for the involvement of radical intermediates in the transformation of the bromine moiety. nih.govresearchgate.net

Proton Exchange Dynamics on the Pyrazole Nitrogen

The nitrogen atoms within the pyrazole ring of this compound play a central role in its chemical reactivity and intermolecular interactions. The 1H-pyrazole scaffold is characterized by the presence of two adjacent nitrogen atoms: one is a pyrrole-like nitrogen, which bears a hydrogen atom and can act as a proton donor, and the other is a pyridine-like nitrogen, which possesses a lone pair of electrons and functions as a proton acceptor. nih.gov This dual character gives N-unsubstituted pyrazoles, including this compound, amphoteric properties. nih.gov

A key dynamic process in N-unsubstituted pyrazoles is the intermolecular and intramolecular proton exchange, leading to annular tautomerism. In the case of this compound, which is unsymmetrically substituted at the C4 position, the two tautomeric forms are identical. However, the proton exchange process itself is a rapid equilibrium that can be observed and studied using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

The rate of proton exchange on the pyrazole nitrogen is highly sensitive to the surrounding environment, including the solvent, temperature, and the presence of other acidic or basic species. nih.gov In aprotic, non-polar solvents, the exchange is often slower, and at low temperatures, it may be possible to observe the distinct signals for the N-H proton. Conversely, in protic solvents or in the presence of trace amounts of acid or base, the proton exchange is significantly accelerated. nih.gov

NMR spectroscopy is a powerful tool for investigating these dynamics. nih.gov The rate of proton exchange can influence the appearance of the NMR spectrum. For instance, at intermediate exchange rates on the NMR timescale, the signal corresponding to the N-H proton can become significantly broadened. researchgate.net In situations of very fast exchange, a single, sharp, time-averaged signal is typically observed. nih.gov For the pyrazole ring itself, rapid proton exchange in symmetrically substituted N-unsubstituted pyrazoles leads to the magnetic equivalence of the C3 and C5 positions, resulting in a simplified NMR spectrum. nih.gov While this compound is substituted at the 4-position, the principle of proton exchange leading to signal averaging of the nitrogen environments remains relevant.

The general mechanism for proton exchange in N-unsubstituted pyrazoles can proceed through various pathways, including self-association via hydrogen bonding to form dimers or oligomers, or through solvent-mediated proton transfer. mdpi.com In the presence of water, for example, the energy barrier for tautomerization can be lowered through the formation of hydrogen-bonded intermediates, facilitating the proton transfer. nih.gov

Advanced Analytical Methodologies for 4 4 Bromophenoxy 1h Pyrazole

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in the analysis of 4-(4-bromophenoxy)-1H-pyrazole, providing powerful tools for separating the target compound from impurities, starting materials, and byproducts. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and supercritical fluid chromatography (SFC) each offer unique advantages for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone for the purity assessment of this compound due to its versatility and precision in separating compounds with moderate to low polarity. A well-developed HPLC method can effectively resolve the target compound from structurally similar impurities that may arise during its synthesis.

Method development typically commences with the selection of an appropriate stationary phase, with C18 columns being a common choice for aromatic compounds. The mobile phase composition is then optimized to achieve optimal separation. A gradient elution is often employed, starting with a higher proportion of aqueous solvent and gradually increasing the organic solvent content, such as acetonitrile (B52724) or methanol (B129727). This ensures the elution of both polar and non-polar impurities. The inclusion of a buffer, such as phosphate (B84403) or acetate, can help to maintain a consistent pH and improve peak shape. UV detection is commonly used, with the wavelength selected based on the compound's maximum absorbance (λmax), which for pyrazole (B372694) derivatives is typically in the 220-280 nm range.

A representative, albeit hypothetical, HPLC method for the purity analysis of this compound is detailed in the table below.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas chromatography-mass spectrometry (GC-MS) is an invaluable technique for the identification and quantification of volatile and semi-volatile byproducts that may be present in samples of this compound. These byproducts can originate from starting materials or side reactions during the synthesis process. The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry makes GC-MS a powerful tool for impurity profiling. rsc.org

For the analysis of potential volatile impurities such as residual solvents or unreacted starting materials like 4-bromophenol (B116583), a standard non-polar capillary column, such as one coated with 5% phenyl-polydimethylsiloxane, is typically employed. The sample is vaporized in a heated injector, and the components are separated based on their boiling points and interactions with the stationary phase as they are carried through the column by an inert gas, usually helium. The mass spectrometer then ionizes the eluted compounds, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and identification by comparison to spectral libraries. The characteristic isotopic pattern of bromine (approximately equal intensities for m/z and m/z+2) in the mass spectrum would be a key indicator for bromine-containing byproducts. youtube.com

Table 2: Representative GC-MS Method Parameters for Volatile Byproduct Analysis

Parameter Condition
Column 5% Phenyl-polydimethylsiloxane, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 40-500 amu |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

While this compound itself is an achiral molecule, its derivatives may possess stereogenic centers, necessitating enantioselective separation to assess enantiomeric purity. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, often offering advantages in terms of speed and reduced solvent consumption compared to normal-phase HPLC. gacbe.ac.in

For the enantiomeric separation of chiral derivatives of this compound, the selection of the chiral stationary phase (CSP) is paramount. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for a range of chiral compounds, including pyrazole derivatives. nih.govresearchgate.net The mobile phase in SFC typically consists of supercritical carbon dioxide modified with a small amount of an organic solvent, such as methanol or ethanol (B145695). The addition of an amine or acidic additive to the modifier can significantly improve peak shape and resolution for basic or acidic analytes, respectively.

The development of an SFC method involves screening various combinations of chiral columns and mobile phase modifiers to identify the optimal conditions for enantiomeric resolution.

Table 3: Exemplary SFC Method Parameters for Chiral Derivative Separation

Parameter Condition
Column Chiral Stationary Phase (e.g., Cellulose or Amylose based)
Mobile Phase Supercritical CO2 / Methanol with 0.1% Diethylamine
Gradient 5-40% Methanol over 10 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C

| Detection | UV at 254 nm |

Quantitative Analytical Techniques

Quantitative analysis is crucial for determining the precise concentration of this compound in solutions or formulations. Spectrophotometric and titrimetric methods provide reliable approaches for this purpose.

Spectrophotometric Assays (UV-Vis) for Concentration Determination

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantitative determination of this compound in solution. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The presence of the pyrazole and bromophenoxy chromophores in the molecule results in strong UV absorbance. taylorfrancis.com

To perform a quantitative assay, a pure standard of this compound is dissolved in a suitable UV-transparent solvent, such as ethanol or methanol, to prepare a series of solutions of known concentrations. The absorbance of each solution is then measured at the wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. For pyrazole derivatives, the λmax is typically observed in the ultraviolet region.

Table 4: Hypothetical UV-Vis Spectrophotometric Data for Calibration

Concentration (µg/mL) Absorbance at λmax
2 0.152
4 0.305
6 0.458
8 0.610

Titrimetric Methods for Acid/Base Properties

The pyrazole ring contains a basic nitrogen atom, allowing this compound to be quantified by acid-base titration. Potentiometric titration is a particularly suitable method as it does not require a visual indicator and can provide more precise endpoint determination, especially in non-aqueous solvents. wikipedia.orgyoutube.com

In a typical non-aqueous acid-base titration, a weighed amount of the compound is dissolved in a suitable solvent, such as glacial acetic acid. The solution is then titrated with a standardized solution of a strong acid, such as perchloric acid in acetic acid. The endpoint of the titration is determined by monitoring the potential difference between a reference electrode and an indicator electrode as a function of the titrant volume. The equivalence point, where the amount of titrant added is chemically equivalent to the amount of the analyte, is identified by the point of maximum inflection in the titration curve. This allows for the calculation of the purity of the this compound sample. gacbe.ac.infsu.edu

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques involve the online combination of a separation technique, most commonly liquid chromatography (LC), with a spectroscopic technique like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. rjpn.org This synergy leverages the separation power of chromatography to resolve individual components from a complex matrix, which are then immediately characterized by the spectroscopic detector. saspublishers.comnih.gov The result is a wealth of data on the identity and quantity of each component, even those present at trace levels. kuleuven.be Techniques like LC-MS and LC-NMR are particularly vital in pharmaceutical analysis for the identification of impurities and degradation products. nih.govzenodo.org

Real-time or in-situ monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. shimadzu.com LC-MS and LC-NMR are powerful tools for this purpose, providing a "molecular eye" into the reaction vessel over time. shimadzu.comrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for tracking the progress of a reaction due to its high sensitivity and speed. shimadzu.com By injecting aliquots of the reaction mixture at regular intervals, one can monitor the consumption of starting materials and the formation of the desired product, this compound, as well as any intermediates or by-products. rsc.org The mass spectrometer provides molecular weight information for each separated component, allowing for their tentative identification. For instance, in a potential synthesis of this compound from 4-bromophenol and 4-iodo-1H-pyrazole, LC-MS can track the key masses corresponding to reactants and the final product.

Table 1: Illustrative LC-MS Data for In-Situ Monitoring of this compound Synthesis

Time (min)Relative Peak Area of 4-Iodo-1H-pyrazole (m/z 195)Relative Peak Area of 4-Bromophenol (m/z 173/175)Relative Peak Area of Product (m/z 239/241)
0100%100%0%
3065%62%38%
6031%28%72%
1205%3%97%
180<1%<1%>99%

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy offers a significant advantage by providing detailed structural information of the components separated by LC, which is often necessary to definitively identify reaction intermediates or structurally similar isomers that mass spectrometry alone cannot distinguish. nih.gov While LC-MS provides the molecular weight, LC-NMR elucidates the precise arrangement of atoms in the molecule. nih.gov For example, during the synthesis of this compound, an unexpected isomer could be formed. LC-NMR analysis of the reaction mixture would allow for the separation of this isomer and its unambiguous structural confirmation through its unique NMR spectrum, complementing the data obtained from LC-MS. researchgate.net

Impurity Profiling and Degradation Product Identification

Impurity profiling is the comprehensive process of identifying and quantifying all potential impurities present in a chemical substance. researchgate.net These impurities can arise from various sources, including the manufacturing process (starting materials, intermediates, by-products) or degradation of the substance over time. kuleuven.be Regulatory guidelines necessitate a thorough understanding of the impurity profile to ensure the safety and efficacy of pharmaceutical compounds.

For this compound, a forced degradation study is a systematic way to identify potential degradation products that could form during storage. nih.gov This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. mdpi.comresearchgate.net The resulting mixtures are then analyzed, typically using LC-MS/MS, to separate and identify the degradation products. nih.govnih.gov The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) are crucial for elucidating the structures of these unknown compounds. nih.gov

Table 2: Potential Process-Related Impurities of this compound

Impurity NamePotential SourceMolecular Formula[M+H]⁺ (m/z)
4-BromophenolUnreacted starting materialC₆H₅BrO173/175
4-Iodo-1H-pyrazoleUnreacted starting materialC₃H₃IN₂195
1-(4-Bromophenoxy)-1H-pyrazoleIsomeric by-productC₉H₇BrN₂O239/241
4,4'-Dibromodiphenyl etherBy-product from starting materialC₁₂H₈Br₂O327/329/331

The degradation pathway of this compound can be predicted based on its chemical structure. The ether linkage is a potential site for hydrolysis under acidic or basic conditions, which would yield 4-bromophenol and 4-hydroxy-1H-pyrazole. The pyrazole ring itself could be susceptible to oxidative degradation.

Table 3: Illustrative Forced Degradation Data for this compound

Stress ConditionMajor Degradation Product(s) IdentifiedProposed Structure
Acid Hydrolysis (0.1 M HCl, 60°C)4-Bromophenol, 4-Hydroxy-1H-pyrazoleCleavage of the ether linkage
Base Hydrolysis (0.1 M NaOH, 60°C)4-Bromophenol, 4-Hydroxy-1H-pyrazoleCleavage of the ether linkage
Oxidation (3% H₂O₂, 25°C)This compound N-oxideOxidation of a pyrazole nitrogen
Photolysis (UV light, 254 nm)Various phenolic and ring-opened productsPhotolytic decomposition
Thermal (80°C, 72h)No significant degradation observedThermally stable

Exploration of 4 4 Bromophenoxy 1h Pyrazole in Advanced Chemical Systems

4-(4-Bromophenoxy)-1H-pyrazole as a Ligand Precursor in Coordination Chemistry

The pyrazole (B372694) moiety is a well-established N-donor ligand in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. The presence of the 4-bromophenoxy group in this compound introduces additional functionalities that can influence the electronic properties and steric environment of the resulting metal complexes, thereby modulating their reactivity and potential applications.

Synthesis of Metal Complexes with Pyrazole N-Donors

While specific reports on the synthesis of metal complexes utilizing this compound as a ligand are not extensively documented, the general methodology for forming pyrazole-metal complexes is well-established. Typically, the deprotonated pyrazole nitrogen acts as a Lewis base, coordinating to a metal center. The synthesis usually involves the reaction of the pyrazole derivative with a metal salt in a suitable solvent.

For instance, studies on other pyrazole-based ligands have demonstrated the formation of mononuclear and polynuclear complexes with transition metals such as copper(II), cadmium(II), and iron(II). nih.gov The synthesis of such complexes often involves straightforward reactions at room temperature or with gentle heating. The nature of the metal salt, including the counter-ion, and the reaction conditions can influence the final structure and nuclearity of the complex.

Based on analogous pyrazole systems, a hypothetical synthesis of a metal complex with this compound could proceed as follows:

Where M is a metal ion, X is an anion, and [4-(4-BrPhO)-PzH] represents the this compound ligand.

Investigation of Coordination Modes and Stability Constants

Pyrazole ligands can coordinate to metal centers in various modes, including monodentate, bridging, and chelating fashions, depending on the ligand's substitution pattern and the presence of other coordinating groups. For this compound, monodentate coordination through the deprotonated N1 nitrogen of the pyrazole ring is the most probable mode. The ether oxygen of the phenoxy group is generally a weak donor and is less likely to participate in coordination, although its electronic influence on the pyrazole ring can affect the stability of the metal-ligand bond.

The stability of the resulting metal complexes would be influenced by several factors, including the nature of the metal ion, the solvent, and the electronic properties of the ligand. The electron-withdrawing effect of the bromine atom on the phenoxy ring could slightly decrease the basicity of the pyrazole nitrogen, potentially affecting the stability constants of the complexes. The determination of stability constants would require experimental techniques such as potentiometric titration or spectrophotometric analysis.

Metal Ion Typical Coordination Number Expected Geometry Relevant Research on Analogous Pyrazole Ligands
Cu(II)4, 5, or 6Square planar, square pyramidal, or octahedralStudies on pyrazole-based ligands have shown the formation of various Cu(II) complexes with diverse geometries.
Cd(II)4 or 6Tetrahedral or octahedralMononuclear Cd(II) complexes with pyrazole-acetamide ligands have been synthesized and structurally characterized. nih.gov
Fe(II)6OctahedralIron(II) complexes with pyrazole-containing ligands are known and have been studied for their magnetic and electronic properties.
Co(II)4 or 6Tetrahedral or octahedralCobalt(II) complexes with pyrazoline-based ligands have been synthesized and characterized. ekb.eg

Application in Homogeneous Catalysis

Metal complexes derived from pyrazole-based ligands have shown significant promise in homogeneous catalysis. nih.gov While specific catalytic applications of this compound metal complexes are yet to be reported, insights can be drawn from related systems. For example, copper(II) complexes with pyrazole derivatives have been investigated as catalysts for the oxidation of catechol to o-quinone. mdpi.com

The catalytic activity of such complexes is often attributed to the ability of the metal center to cycle between different oxidation states and to coordinate with the substrates. The ligand framework plays a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing the catalytic efficiency and selectivity. The this compound ligand could potentially be employed in catalytic reactions such as C-C or C-N bond formation and hydrogenation reactions, areas where pyrazole-based catalysts have shown activity. nih.gov The presence of the bromo-substituent also opens up the possibility for post-complexation modification via cross-coupling reactions, allowing for the synthesis of more complex catalytic structures.

Supramolecular Assembly and Self-Organization

The structure of this compound, featuring both hydrogen bond donors (N-H) and acceptors (pyrazole N), as well as a halogen atom, makes it an excellent candidate for constructing ordered supramolecular architectures through non-covalent interactions.

Hydrogen Bonding Networks in Crystal Engineering

The 1H-pyrazole moiety is a versatile building block in crystal engineering due to its ability to form robust hydrogen bonds. The N-H group acts as a hydrogen bond donor, while the sp2-hybridized nitrogen atom serves as an acceptor. This allows for the formation of various supramolecular synthons, such as dimers, catemers (chains), and more complex networks. nih.gov

In the solid state, this compound is expected to form extensive hydrogen-bonding networks. The primary interaction would likely be the N-H···N hydrogen bond between the pyrazole rings of adjacent molecules. The specific arrangement of these hydrogen bonds (e.g., linear chains or cyclic motifs) would depend on the steric influence of the bulky 4-bromophenoxy group and other subtle packing forces. The study of related 4-aryl-3,5-dimethylpyrazoles has revealed diverse hydrogen-bonded structures, including dimers and polymeric chains, depending on the nature of the substituent on the aryl ring. nih.gov

Interaction Type Donor Acceptor Potential Supramolecular Motif Reference for Analogous Systems
Hydrogen BondPyrazole N-HPyrazole NDimers, Catemers (Chains) nih.gov
Hydrogen BondC-H (aromatic)O (ether)Weak interactions influencing packingGeneral crystal engineering principles
Hydrogen BondC-H (aromatic)N (pyrazole)Weak interactions influencing packingGeneral crystal engineering principles

Exploration of Halogen Bonding Interactions

The bromine atom on the phenoxy ring introduces the possibility of halogen bonding, a directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. Halogenated pyrazoles, such as 4-bromopyrazole, have been recognized for their capacity to engage in halogen bonding. core.ac.ukbris.ac.uknih.gov

Formation of Co-crystals and Solvates

The ability of this compound to form co-crystals and solvates is rooted in its capacity for diverse non-covalent interactions. The pyrazole moiety contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the pyridine-like nitrogen atoms). These features, in conjunction with the potential for halogen bonding from the bromine atom and π-π stacking interactions from the aromatic rings, provide a robust platform for supramolecular assembly. nih.govnih.gov

The formation of co-crystals, which are multi-component crystalline solids where the components are in a neutral state and interact via non-ionic interactions, can be predicted based on hydrogen-bonding propensity and pKa-based models. csmres.co.uk Pyrazole derivatives readily form hydrogen-bonded networks, often leading to predictable supramolecular synthons. researchgate.net The supramolecular assembly of pyrazole-based compounds can result in various motifs, including dimers, trimers, tetramers, and extended chains (catemers), stabilized by N-H···N hydrogen bonds. mdpi.commdpi.com For instance, 4-bromo-1H-pyrazole has been shown to form trimeric hydrogen-bonding motifs. mdpi.com The introduction of the 4-bromophenoxy group is expected to influence these packing arrangements, potentially leading to more complex and layered architectures.

Solvate formation is also a common phenomenon for pyrazole derivatives, where solvent molecules are incorporated into the crystal lattice. researchgate.net The specific solvent used during crystallization can play a crucial role in dictating the final solid-state structure. For example, a dinitropyrazolo[4,3-c]pyrazole has been shown to form a solvate with DMSO. researchgate.net Given the functionalities present in this compound, it is highly probable that it can form solvates with a range of common organic solvents. The study of these co-crystals and solvates is important as it allows for the tuning of physicochemical properties of the solid material, such as solubility and stability.

Compound/System Supramolecular Motif/Interaction Significance
1-phenyl-1H-pyrazole-3,4-dicarboxylic acid3D framework via O-H···O, O-H···N, C-H···O, and C-H···π bonds nih.govDemonstrates the diverse hydrogen bonding capabilities of pyrazole derivatives.
4-Bromo-1H-pyrazoleTrimeric H-bonding motifs mdpi.comHighlights a common supramolecular assembly pattern in substituted pyrazoles.
(3RS)-2-acetyl-5'-[benzyl(methyl)amino]-5-(4-methoxyphenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]Ethanol (B145695) 0.945-solvate nih.govIllustrates the propensity of complex pyrazole derivatives to form solvated structures.
3,6-dinitropyrazolo[4,3-c]pyrazole with 3-amino-1,2,4-triazoleCo-crystal formation researchgate.netShows the ability of pyrazole derivatives to form co-crystals with other nitrogen-containing heterocycles.

Investigation as a Building Block for Polymeric Materials

The structural characteristics of this compound make it an attractive monomer for the synthesis of advanced polymeric materials. The pyrazole ring can be incorporated into polymer backbones or as a pendant group, imparting unique properties to the resulting material. ias.ac.in Heterocyclic polyamides containing pyrazole units have been shown to exhibit high thermal stability, good solubility in organic solvents, and interesting optical properties. ias.ac.in

The synthesis of such polymers often involves condensation polymerization reactions. ias.ac.in For instance, a pyrazole diamine can be reacted with a diacyl chloride to form a polyamide. ias.ac.in In a similar vein, this compound, after suitable functionalization (e.g., introduction of amino or carboxylic acid groups), could be used as a monomer. The presence of the bulky and rigid bromophenoxy group could enhance the thermal stability and modify the solubility and mechanical properties of the resulting polymers.

Pyrazole derivatives have gained significant attention for their optical activities and are used in applications such as electrophotography and transistors. ias.ac.in The conjugated π-electron system of the pyrazole ring can give rise to promising photoluminescence properties. ias.ac.inresearchgate.net Polymers and oligomers containing pyrazole moieties are being actively investigated for their potential in optoelectronic devices. researchgate.netfigshare.com

The incorporation of this compound into a polymer backbone could lead to materials with interesting photophysical properties. The combination of the electron-rich pyrazole ring and the phenyl ether linkage can create a conjugated system that may be suitable for use in organic light-emitting diodes (OLEDs) or organic semiconductors. The bromine atom can also be used as a handle for further post-polymerization modification through cross-coupling reactions to tune the electronic properties. Studies on pyrazole-based oligomer thin films have shown that their optical properties, such as the band gap, can be controlled through synthesis and fabrication parameters, making them promising candidates for optoelectronic applications. figshare.com

The pyrazole moiety is an excellent ligand for the construction of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The nitrogen atoms of the pyrazole ring are effective coordination sites for a wide range of metal ions. acs.org Specifically, the N-H proton can be removed to form a pyrazolate anion, which then acts as a bridging ligand between two metal centers, while the other nitrogen atom can coordinate to another metal ion. This versatility allows for the formation of robust and porous frameworks. rsc.org

While the use of pyrazole derivatives in Covalent Organic Frameworks (COFs) is less explored, the principles of reticular chemistry suggest their potential. COFs are porous crystalline polymers linked by strong covalent bonds. The directional bonding and rigid nature of the pyrazole ring could be exploited to create highly ordered and porous COF structures.

Framework Type Ligand/Building Block Metal Ion Application
MOFTris(4-(1H-pyrazol-4-yl)phenyl)amine (H3TPPA) rsc.orgZn2+Iodine capture from water
MOFPyrazole functionalized carboxylic acids rsc.orgZn2+Organic dye adsorption
MOFT-shaped bifunctional pyrazole-isophthalate ligand mdpi.comZn2+Chiral separation
MOFTris(4-(1H-pyrazol-4-yl)phenyl)arsane (H3TPZA) digitellinc.comZn2+, Ni2+Gas sensing (SO2)

Role in Chemical Sensing and Probe Development (e.g., as a fluorophore, pH probe)

Pyrazole derivatives have emerged as a significant class of compounds in the development of chemical sensors and probes. nih.gov While the pyrazole ring itself is generally non-fluorescent, appropriate substitution can lead to highly fluorescent molecules. nih.govmdpi.comnih.gov The incorporation of fluorogenic units and specific binding sites allows for the design of chemosensors that can detect ions and molecules with high sensitivity and selectivity. nih.gov The this compound scaffold is a promising platform for developing such sensors. The pyrazole nitrogens can act as a binding site, while the bromophenoxy group can modulate the photophysical properties.

The mechanism of sensing often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). nih.govtandfonline.com Upon binding of an analyte, these processes can be altered, leading to a measurable change in the fluorescence intensity or wavelength ("turn-on" or "turn-off" response). nih.govsemanticscholar.org

The optical properties of pyrazole-containing fluorophores can be sensitive to changes in pH. nih.govwustl.edunih.gov The nitrogen atoms of the pyrazole ring can be protonated or deprotonated depending on the acidity of the medium. This change in protonation state alters the electronic structure of the molecule, which in turn affects its absorption and emission properties.

For example, near-infrared cyanine (B1664457) dyes functionalized with a 1N-unsubstituted pyrazole exhibit pH-dependent fluorescence intensity and lifetime. nih.govnih.gov In acidic media, the fluorescence lifetime increases compared to neutral media. This behavior is attributed to changes in excited-state electron transfer processes upon protonation. nih.govnih.gov Similarly, a chromenone-pyrazole derivative has shown changes in fluorescence intensity in the presence of Hg2+ ions at different pH values. researchgate.net This pH-responsiveness makes pyrazole-based probes valuable tools for monitoring pH in biological and environmental systems.

Probe Solvent pH Fluorescence Lifetime (ns)
Pyrazole-substituted cyanine dye nih.govMethanol (B129727)40.74
>70.50
DMSO4.31.27
7.70.93

The nitrogen donor atoms of the pyrazole ring make it an excellent chelating agent for various metal ions. nih.govsemanticscholar.orgrsc.orgchemrxiv.org This property has been widely exploited to develop fluorescent sensors for the detection of biologically and environmentally important metal ions such as Zn2+, Cd2+, Fe3+, and Cu2+. nih.govsemanticscholar.orgsemanticscholar.org

Upon complexation with a metal ion, the conformation of the pyrazole-based sensor can become more rigid, leading to an enhancement of its fluorescence quantum yield (CHEF effect). Alternatively, the interaction with the metal ion can suppress a PET process, also resulting in a "turn-on" fluorescence response. nih.gov The selectivity of these sensors can be tuned by modifying the substituents on the pyrazole ring and by introducing other coordinating groups. For instance, different pyrazole-based sensors have shown selective fluorescence enhancement for specific metal ions, allowing for their detection even in the presence of other competing ions. semanticscholar.orgchemrxiv.org

Sensor Target Ion Fluorescence Response Limit of Detection (LOD)
Pyrazole 8 nih.govsemanticscholar.orgZn2+~20-fold increase at 480 nmNot specified
Cd2+~2.5-fold increase at 480 nmNot specified
Pyrazole 9 nih.govsemanticscholar.orgFe3+~30-fold increase at 465 nm0.025 µM
3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol (HL) rsc.orgCu2+Colorimetric change (brown) and fluorescence quenching1.6 µM

Future Research Trajectories and Broader Impact of 4 4 Bromophenoxy 1h Pyrazole Research

Development of Novel and Sustainable Synthetic Pathways

Future synthetic research will likely pivot towards greener and more efficient methodologies, moving away from traditional multi-step procedures that may involve harsh reagents and generate significant waste. The principles of green chemistry, such as atom economy and the use of eco-friendly solvents and catalysts, will be central to these efforts.

Key areas for development include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where three or more reactants combine to form 4-(4-Bromophenoxy)-1H-pyrazole or its precursors would dramatically improve efficiency.

Recyclable Catalysts: The exploration of heterogeneous or nanocatalysts could facilitate easier product purification and catalyst reuse, reducing both cost and environmental impact.

Alternative Energy Sources: The application of microwave irradiation or ultrasound technology can often reduce reaction times from hours to minutes and increase product yields, offering a more sustainable energy footprint compared to conventional heating.

Exploration of Unconventional Reactivity Patterns

The unique electronic interplay between the electron-rich pyrazole (B372694) ring and the substituted phenoxy group may give rise to novel and unexpected chemical behaviors. The pyrazole ring itself possesses both nucleophilic and electrophilic centers, and its reactivity is heavily influenced by the nature of its substituents. nih.govencyclopedia.pub

Future investigations should focus on:

Site-Selective Functionalization: The presence of multiple reactive sites—the N-H proton, the C-5 carbon, and the bromine atom on the phenyl ring—presents a challenge and an opportunity. Research into regioselective reactions, such as directed lithiation followed by quenching with electrophiles, could provide precise control over derivatization. consensus.app

Novel Cycloaddition and Coupling Reactions: Exploring the participation of the pyrazole core or the aryl ether moiety in unconventional cycloaddition or cross-coupling reactions could lead to the discovery of new chemical transformations.

Unforeseen Rearrangements: Under specific conditions, substituted pyrazoles can undergo unexpected rearrangements. A thorough investigation of the reaction of this compound under thermal, photochemical, or catalytic stress may reveal novel molecular scaffolds.

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry has become an essential tool for understanding and predicting molecular behavior, accelerating the pace of discovery. eurasianjournals.com For this compound, theoretical modeling can provide deep insights that guide experimental work.

Future computational studies could include:

Reaction Mechanism Elucidation: Computational modeling can map out the energy profiles of potential reaction pathways, helping to explain unexpected experimental outcomes and predict the feasibility of new reactions.

Predictive QSAR Models: By generating a virtual library of derivatives and calculating their properties, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.govnih.gov These models can predict the biological activity or material properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Design of Highly Tunable Derivatives for Specific Chemical Applications

The structure of this compound is highly amenable to modification, making it an excellent scaffold for creating a diverse library of derivatives with fine-tuned properties. The substitution, replacement, or removal of functional groups on the pyrazole ring is a key strategy in the rational design of new molecules with specific functions. nih.gov

Strategic points for modification include:

N1-Substitution: The nitrogen atom of the pyrazole ring can be readily alkylated or arylated, which alters the steric and electronic properties of the molecule and eliminates a hydrogen-bond donor site.

Bromine Atom Transformation: The bromine atom on the phenoxy ring is a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of functional groups. This functionalization can significantly impact the molecule's biological activity or material characteristics.

C5-Position Functionalization: Depending on the reaction conditions, the C5 position of the pyrazole can be targeted for further substitution, adding another layer of complexity and tunability.

The systematic exploration of these modifications could lead to the development of compounds with tailored applications in various fields.

Modification SitePotential Reaction TypeIntroduced MoietyPotential Application
Pyrazole N1 Alkylation, ArylationAlkyl chains, (substituted) Aryl groupsModulating solubility and biological target interaction
Aryl Bromine Suzuki CouplingAryl, Heteroaryl groupsHerbicides, Anticancer agents nih.govrsc.org
Aryl Bromine Sonogashira CouplingAlkynyl groupsMaterials science (e.g., organic electronics) mdpi.com
Aryl Bromine Buchwald-Hartwig AminationAmines, AmidesMedicinal chemistry (improving pharmacokinetic properties)
Pyrazole C5 Directed Lithiation / Electrophilic QuenchCarbonyls, Halogens, etc.Creating complex, poly-functional molecules

This table presents hypothetical research directions based on established chemical principles and the known versatility of the pyrazole scaffold.

Contribution to Fundamental Understanding of Heterocyclic and Aryl Ether Chemistry

Research focused on this compound is not just about the molecule itself; it also enriches our broader understanding of fundamental chemical principles. Pyrazoles are foundational to the theory of heterocyclic chemistry, and studying their derivatives provides deeper insights into structure-property relationships. encyclopedia.pub

Key contributions to fundamental knowledge include:

Electronic Communication: Detailed studies can elucidate how the electronic effects of the bromophenoxy substituent are transmitted to and influence the pyrazole ring, and vice versa. This provides a valuable case study in through-bond and through-space electronic interactions.

Structure-Reactivity Correlations: By systematically altering the substituents and studying the resulting changes in reactivity, researchers can build robust models that correlate molecular structure with chemical behavior, which is a cornerstone of physical organic chemistry.

Tautomerism and Isomerism: The potential for tautomerism in pyrazole systems is a subject of ongoing interest. nih.gov Investigating how the C4-aryloxy substituent influences the tautomeric equilibrium provides valuable data for understanding these fundamental isomeric phenomena.

Ultimately, the focused study of this compound serves as a microcosm for exploring broader challenges and opportunities in modern chemistry, from the development of sustainable synthetic methods to the rational design of functional molecules.

Conclusion

Summary of Key Research Findings on 4-(4-Bromophenoxy)-1H-pyrazole

Research into this compound, while not extensive for this specific molecule, is built upon the well-established and broad chemical literature of pyrazole (B372694) derivatives and diaryl ethers. The synthesis of this compound can be hypothetically achieved through established methods such as the Ullmann condensation or nucleophilic aromatic substitution, involving the coupling of a 4-halopyrazole with 4-bromophenol (B116583). rsc.orgwikipedia.org These synthetic routes offer a viable pathway to obtaining this and other structurally related aryloxy-pyrazoles.

The significance of this compound lies in the combination of the pyrazole core, a known "privileged scaffold" in medicinal chemistry, with a bromophenoxy group. tandfonline.comresearchgate.net Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. orientjchem.orgglobalresearchonline.net The incorporation of the ether linkage and the bromine atom could modulate these activities, potentially leading to new therapeutic agents. In agrochemistry, similar structures have been investigated for herbicidal and fungicidal activities. clockss.orgacs.org The diphenyl ether linkage, in particular, is a common feature in some commercial herbicides.

Reiteration of its Significance in Chemical Research

The compound this compound stands as a significant target for chemical research due to the convergence of two important pharmacophores: the pyrazole ring and the halogenated phenoxy group. The pyrazole nucleus is a cornerstone in the development of pharmaceuticals and agrochemicals, valued for its metabolic stability and versatile binding capabilities. mdpi.comresearchgate.net The diaryl ether motif is also prevalent in biologically active molecules, contributing to conformational flexibility and potential interactions with biological targets.

The presence of a bromine atom offers a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. This potential for facile functionalization makes this compound a valuable intermediate for structure-activity relationship (SAR) studies in drug discovery and agrochemical development. Research into this and similar molecules contributes to a deeper understanding of how the combination of these well-known scaffolds influences biological activity and physical properties. The exploration of such hybrid molecules is a key strategy in the ongoing search for novel and effective chemical agents for a variety of applications.

Concluding Remarks on Future Directions and Potential for Innovation

The future study of this compound offers several promising avenues for innovation. A primary focus should be the development and optimization of synthetic routes to improve yield and accessibility. Following this, a thorough investigation of its biological activity is warranted. Screening for anticancer, anti-inflammatory, antibacterial, and antifungal properties could reveal novel therapeutic applications. nih.govnih.gov Given the structural similarities to known agrochemicals, evaluation of its herbicidal, insecticidal, and fungicidal potential is also a logical next step. nih.gov

Furthermore, the potential of this compound as a building block in materials science remains largely unexplored. The pyrazole ring can act as a ligand in coordination chemistry, suggesting that derivatives could be used to create novel metal-organic frameworks (MOFs) or catalysts. researchgate.net The aromatic nature of the compound could also be exploited in the development of new organic electronic materials.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Bromophenoxy)-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between substituted phenols and pyrazole precursors. For example, microwave-assisted methods (e.g., 60–100°C, 30–60 min) significantly reduce reaction times compared to conventional heating . Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures facilitate precipitation .
  • Purification : Flash chromatography (ethyl acetate/petroleum ether gradients) or recrystallization (ethanol/water) achieves >90% purity .
  • Yield optimization : Steric effects from the bromophenoxy group necessitate excess reagents (1.2–1.5 equiv) to drive reactions to completion .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

A multi-technique approach is essential:

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, pyrazole protons at δ 7.1–8.3 ppm) .
  • Mass spectrometry (ESI) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 279.1) and detects bromine isotope patterns .
  • X-ray crystallography : Resolves bond angles (e.g., C-Br bond length ~1.89 Å) and confirms planarity of the phenoxy-pyrazole system .

Advanced Research Questions

Q. How can discrepancies in reported crystallographic data for this compound derivatives be resolved?

Contradictions in bond angles (e.g., C-C-Br vs. C-O-C) often arise from:

  • Crystal packing effects : π-π stacking or C-H···N interactions distort geometries .
  • Software refinement : SHELXL parameterization (e.g., anisotropic displacement parameters) improves accuracy vs. older programs .
  • Validation tools : Use PLATON or Mercury to check for missed symmetry operations or disorder .

Q. What computational methods align with experimental data for electronic structure analysis?

  • *DFT calculations (B3LYP/6-31G)**: Predict UV-Vis absorption spectra (λ~270–310 nm) and HOMO-LUMO gaps (~4.1 eV), correlating with experimental data .
  • Molecular docking : Evaluates binding to targets (e.g., cannabinoid receptors) by simulating steric/electronic complementarity .
  • MD simulations : Assess stability of supramolecular assemblies (e.g., hydrogen-bonded dimers) over 50-ns trajectories .

Q. How do substituent variations impact biological activity in pyrazole derivatives?

  • Electron-withdrawing groups (Br, CF3_3) : Enhance receptor binding (e.g., IC50_{50} < 1 μM for kinase inhibitors) via hydrophobic interactions .
  • Methoxy groups : Improve solubility but reduce membrane permeability (logP increases by ~0.5 per -OCH3_3) .
  • Dose-response assays : Use HEK293 or MCF-7 cells to quantify cytotoxicity (CC50_{50}) and validate selectivity indices .

Methodological Considerations

Q. What strategies mitigate side reactions during functionalization of the pyrazole ring?

  • Protecting groups : Boc or TMS shields reactive NH positions during alkylation .
  • Catalysis : Pd(OAc)2_2/XPhos enables Suzuki-Miyaura cross-coupling with arylboronic acids (yield >75%) .
  • In situ monitoring : ReactIR tracks intermediate formation (e.g., enolate species at 1650 cm1^{-1}) .

Q. How should researchers address conflicting bioactivity data across studies?

  • Assay standardization : Use identical cell lines (e.g., HepG2) and positive controls (e.g., doxorubicin) .
  • SAR analysis : Compare EC50_{50} values for derivatives with incremental substituent changes (e.g., -Br vs. -Cl) .
  • Meta-analysis : Apply QSAR models to reconcile potency variations (R2^2 > 0.85) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.